molecular formula C17H16ClFO B1327732 3'-Chloro-3-(2,6-dimethylphenyl)-5'-fluoropropiophenone CAS No. 898755-14-1

3'-Chloro-3-(2,6-dimethylphenyl)-5'-fluoropropiophenone

Cat. No. B1327732
M. Wt: 290.8 g/mol
InChI Key: WGYLRAHZWOZUGA-UHFFFAOYSA-N
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Description

“3’-Chloro-3-(2,6-dimethylphenyl)-5’-fluoropropiophenone” is a heterocyclic organic compound . It has a molecular weight of 272.77 and a molecular formula of C17H17ClO . The IUPAC name for this compound is 1-(3-chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one .


Molecular Structure Analysis

The molecular structure of “3’-Chloro-3-(2,6-dimethylphenyl)-5’-fluoropropiophenone” includes a 3-chlorophenyl group and a 2,6-dimethylphenyl group attached to a propanone backbone . The exact structure can be represented by the canonical SMILES string: CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC=C2)Cl .


Physical And Chemical Properties Analysis

This compound has a boiling point of 417.3ºC at 760 mmHg and a flash point of 245.1ºC . Its density is 1.124g/cm³ .

Scientific Research Applications

Chemical Synthesis and Analysis

  • 3'-Chloro-3-(2,6-dimethylphenyl)-5'-fluoropropiophenone has been utilized in the synthesis of various chemical compounds. For instance, it has been involved in the acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid, producing compounds like 2′,4′-dimethoxy-3-(2,4-dimethoxyphenyl)-propiophenone and 2′,4′-Dimethoxy-3-ethoxypropiophenone (Kasturi & Damodaran, 1969).

Polymer Research

  • This compound has been a part of studies in polymer science. For example, its derivatives have been used in the oxidative polymerization of 2-fluoro-6-(3-methyl-2-butenyl)phenol, leading to the production of poly[oxy-2-fluoro-6-(3-methyl-2-butenyl)-1,4-phenylene] and its copolymerization with 2,6-dimethylphenol (Hyun et al., 1988).

Spectral Analysis and Quantum Chemical Studies

  • It has been instrumental in quantum chemical studies, including the synthesis and spectral analysis of related compounds. These studies involve investigations into molecular geometry, chemical reactivity, and the identification of chemically active sites responsible for the compound's reactivity (Satheeshkumar et al., 2017).

Novel Material Development

  • Research into new materials for applications in nonlinear optics has also incorporated this compound. For instance, the study of crystal structures and packing of derivatives like 2,4,6-tris(3,4-dimethylphenoxy)-1,3,5-triazine, relevant in the field of octupolar NLO materials, has been conducted (Boese et al., 2002).

Applications in Organic Lithium Salts Reactions

  • This compound has been part of studies exploring the structural factors controlling the aggregation of lithium phenolates in weakly polar aprotic solvents, which is crucial for understanding the reactivity and regioand stereochemistry in important synthetic methodologies involving organic lithium salts (Jackman & Smith, 1988).

properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-4-3-5-12(2)16(11)6-7-17(20)13-8-14(18)10-15(19)9-13/h3-5,8-10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYLRAHZWOZUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644806
Record name 1-(3-Chloro-5-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-3-(2,6-dimethylphenyl)-5'-fluoropropiophenone

CAS RN

898755-14-1
Record name 1-(3-Chloro-5-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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